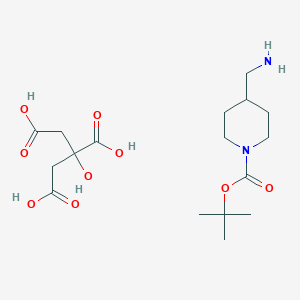![molecular formula C17H23N3O4S B2690896 Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate CAS No. 892271-70-4](/img/structure/B2690896.png)
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by military personnel in insect-infested areas. Since then, it has become a popular commercial product due to its effectiveness against a wide range of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The exact mechanism of action of Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate is not fully understood, but it is believed to work by interfering with the insect's ability to detect humans and other animals. Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate has been shown to disrupt the insect's olfactory system, making it harder for the insect to locate its prey.
Biochemical and Physiological Effects
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate has been shown to have low toxicity to mammals and is generally considered safe for use in humans. However, some studies have suggested that Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate may have negative effects on the nervous system, particularly in children. These effects appear to be rare and are generally mild, but further research is needed to fully understand the potential risks associated with Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate is widely used in laboratory experiments as a tool to study insect behavior and physiology. Its effectiveness as an insect repellent makes it a valuable tool for studying the interactions between insects and their environment. However, Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate is not effective against all insects and may have different effects on different species, limiting its usefulness in some experiments.
Direcciones Futuras
1. Development of new insect repellents that are more effective and less toxic than Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate.
2. Further research into the mechanism of action of Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate to better understand its effects on insects and humans.
3. Development of new methods for synthesizing Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate that are more efficient and environmentally friendly.
4. Investigation of the potential risks associated with Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate use, particularly in children.
5. Development of new methods for studying insect behavior and physiology that do not rely on Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate as an insect repellent.
In conclusion, Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate is a highly effective insect repellent that has been extensively studied for its effectiveness in preventing insect-borne diseases. While it is generally considered safe for human use, further research is needed to fully understand its potential risks and limitations. Ongoing research in this field will help to develop new and improved insect repellents that are safe and effective for use in a variety of settings.
Métodos De Síntesis
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate is synthesized through a multi-step process that involves the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride. This is then reacted with diethylamine to form diethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate, which is then methylated to form Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate is also effective against ticks, which can transmit Lyme disease and other tick-borne illnesses.
Propiedades
IUPAC Name |
dimethyl 2-[(4-ethylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-19-7-9-20(10-8-19)17(25)18-14-11-12(15(21)23-2)5-6-13(14)16(22)24-3/h5-6,11H,4,7-10H2,1-3H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYORWBKWKWCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

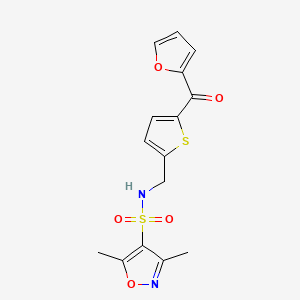
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)
![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)
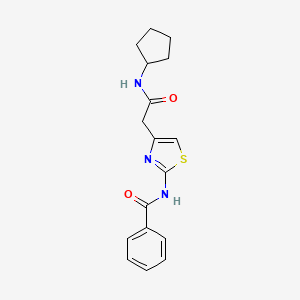
![N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2690820.png)
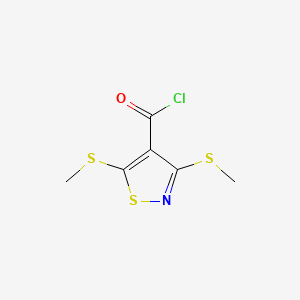
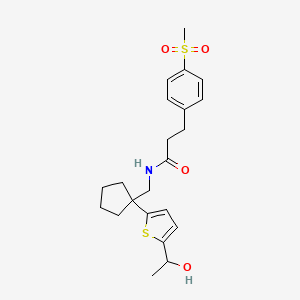
![N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2690826.png)
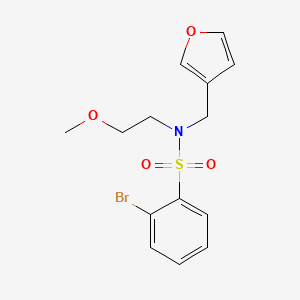
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)
![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

